
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene: is an organic compound with the molecular formula C12H6N4O9 It is a derivative of benzene, characterized by the presence of multiple nitro groups and a nitrophenoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene can be synthesized through a multi-step nitration process. The starting material, typically a benzene derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are paramount due to the highly reactive nature of the compound and the potential hazards associated with the nitration process.
化学反应分析
Types of Reactions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products:
Reduction: Formation of 1,3,5-triamino-2-(2-aminophenoxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, which may include nitroso or nitro derivatives.
科学研究应用
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Materials Science: Studied for its potential use in the development of high-energy materials and explosives due to its high nitrogen content and energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical studies. Its ability to undergo specific reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates. The compound’s high reactivity allows it to interact with various biological molecules, potentially affecting enzyme activity and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
1,3,5-Trinitrobenzene: A simpler derivative with three nitro groups on the benzene ring. It is less complex but shares similar reactivity.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties. It has a methyl group in addition to the nitro groups.
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: A more complex derivative with additional phenylethenyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
10242-30-5 |
|---|---|
分子式 |
C12H6N4O9 |
分子量 |
350.20 g/mol |
IUPAC 名称 |
1,3,5-trinitro-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6N4O9/c17-13(18)7-5-9(15(21)22)12(10(6-7)16(23)24)25-11-4-2-1-3-8(11)14(19)20/h1-6H |
InChI 键 |
HPPFUKOYYNPRAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
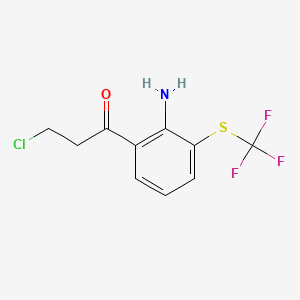
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
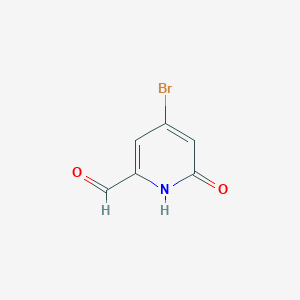
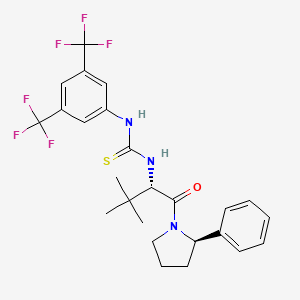

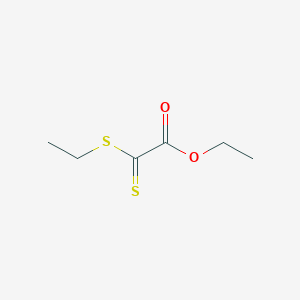
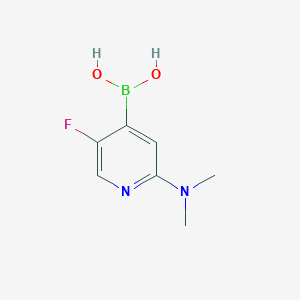
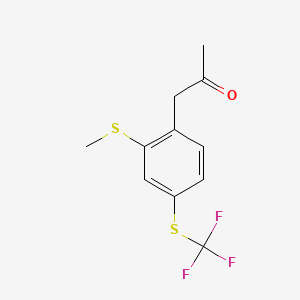
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)

